molecular formula C14H12FNO3S2 B2550821 2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 671765-46-1

2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No. B2550821
CAS RN: 671765-46-1
M. Wt: 325.37
InChI Key: IQJOXURVVVYNKG-YRNVUSSQSA-N
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Description

The compound is likely to be an organic molecule, given its composition of carbon, hydrogen, oxygen, sulfur, and fluorine atoms. It contains a thiazolidine ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of a methylidene group (=CH2) indicates a carbon atom double-bonded to two hydrogen atoms .

Scientific Research Applications

Antitumor Activity

Research has shown that compounds structurally related to 2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid exhibit moderate antitumor activity against malignant tumor cells, with specific compounds demonstrating heightened sensitivity in certain cancer cell lines, such as the UO31 renal cancer cell line (Horishny & Matiychuk, 2020). This suggests potential applications in developing antitumor agents targeting specific types of cancer.

Antimicrobial Properties

Several studies have highlighted the antimicrobial efficacy of thiazolidinone derivatives, indicating their potential as antimicrobial agents. For instance, novel thiazolidinone and thiazoline derivatives have shown promising activities against a variety of pathogenic bacteria and fungi (Gouda et al., 2010). Another study found that fluorine-substituted spirosulfa drugs with thiazolidinone moieties exhibited good antimicrobial activities, suggesting their utility in developing new antibacterial and antifungal treatments (Makki et al., 2016).

Synthesis of Novel Materials

Research into the synthesis of novel materials has also been a significant application area for compounds related to this compound. For example, the synthesis of carbon dots with high fluorescence quantum yield has been achieved using organic fluorophores derived from related compounds, expanding their applications in various scientific fields (Shi et al., 2016). Furthermore, molecular engineering efforts have utilized organic sensitizers based on these compounds to achieve high incident photon to current conversion efficiency, demonstrating their potential in solar cell applications (Kim et al., 2006).

Environmental Chemistry Applications

In the context of environmental chemistry, derivatives of this compound have been explored for their corrosion inhibition properties, demonstrating their potential to protect mild steel in sulphuric acid, which is crucial for industrial applications (Ammal et al., 2018).

properties

IUPAC Name

2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S2/c1-2-10(13(18)19)16-12(17)11(21-14(16)20)7-8-4-3-5-9(15)6-8/h3-7,10H,2H2,1H3,(H,18,19)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJOXURVVVYNKG-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C\C2=CC(=CC=C2)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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